1H-Pyrazole, 5,5'-thiobis[3-(4-chlorophenyl)-4,5-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazole, 5,5’-thiobis[3-(4-chlorophenyl)-4,5-dihydro-] is a compound belonging to the pyrazole family, which is known for its versatile applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a pyrazole ring substituted with 4-chlorophenyl groups and a thiobis linkage, making it a unique structure with potential for diverse chemical reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole, 5,5’-thiobis[3-(4-chlorophenyl)-4,5-dihydro-] can be achieved through various methods. One efficient approach involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine using vitamin B1 as a catalyst . This method offers high yields (78-92%) and is characterized by simple operation, metal-free catalysis, and acid or base-free conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for cost-effectiveness and yield. The use of green catalysts like vitamin B1 can be advantageous for industrial applications due to their reusability and environmentally friendly nature .
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazole, 5,5’-thiobis[3-(4-chlorophenyl)-4,5-dihydro-] undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid, sulfuric acid, sodium borohydride, and halogens. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products
Major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted pyrazole derivatives with various functional groups .
Scientific Research Applications
1H-Pyrazole, 5,5’-thiobis[3-(4-chlorophenyl)-4,5-dihydro-] has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Pyrazole, 5,5’-thiobis[3-(4-chlorophenyl)-4,5-dihydro-] involves its interaction with molecular targets and pathways within biological systems. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antibacterial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the disruption of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazole-3,4,5-tricarboxylic acid: Known for its applications in organic synthesis and medicinal chemistry.
3-(4-chlorophenyl)-1,5-diphenyl-4,5-dihydro-1H-pyrazole: Used as a fluorescent probe with excellent selectivity for metal ion detection.
Uniqueness
Its ability to undergo various chemical transformations and its diverse applications in research and industry highlight its versatility and importance .
Properties
CAS No. |
648891-71-8 |
---|---|
Molecular Formula |
C18H16Cl2N4S |
Molecular Weight |
391.3 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-5-[[3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]sulfanyl]-4,5-dihydro-1H-pyrazole |
InChI |
InChI=1S/C18H16Cl2N4S/c19-13-5-1-11(2-6-13)15-9-17(23-21-15)25-18-10-16(22-24-18)12-3-7-14(20)8-4-12/h1-8,17-18,23-24H,9-10H2 |
InChI Key |
GOLAGZMBJSMWEU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NN=C1C2=CC=C(C=C2)Cl)SC3CC(=NN3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.